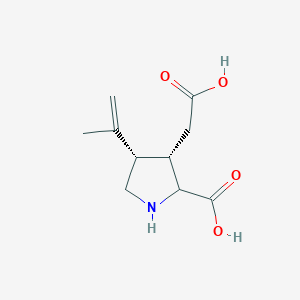3-Pyrrolidineacetic acid, 2-carboxy-4-(1-methylethenyl)-, (2S,3S,4S)-
CAS No.:
Cat. No.: VC13330668
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15NO4 |
|---|---|
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | (3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9?/m0/s1 |
| Standard InChI Key | VLSMHEGGTFMBBZ-PMDVUHRTSA-N |
| Isomeric SMILES | CC(=C)[C@H]1CNC([C@H]1CC(=O)O)C(=O)O |
| SMILES | CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
| Canonical SMILES | CC(=C)C1CNC(C1CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is , with a molecular weight of 213.23 g/mol . Its IUPAC name, (3S,4S)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid, reflects a dicarboxylic acid structure featuring a pyrrolidine core substituted with a propenyl group and two carboxylic acid moieties. The stereochemistry at positions 2, 3, and 4 (denoted as 2S,3S,4S) is critical for its biological activity, as evidenced by comparisons to kainic acid .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 213.23 g/mol | |
| Purity (HPLC) | ≥99% | |
| Storage Stability (Powder) | 3 years at -20°C |
Spectroscopic Validation
Nuclear magnetic resonance (1H NMR) and mass spectrometry (MS) analyses confirm the compound’s structure, with spectral data matching theoretical predictions . The presence of two carboxylic acid groups () and a propenyl substituent () is consistent with its excitatory neurotransmitter agonist activity .
Synthesis and Stereochemical Control
Chemoenzymatic Synthesis
The compound is synthesized via chemoenzymatic methods to ensure precise stereochemical control, a necessity for receptor binding specificity. Enzymatic catalysis facilitates the formation of the (2S,3S,4S) configuration, which mimics the stereochemistry of naturally occurring kainic acid .
Purification and Stability
High-performance liquid chromatography (HPLC) achieves a purity of ≥99%, with degradation studies indicating stable storage at -20°C for up to three years . In solution, the compound remains stable for one month at -20°C and six months at -80°C, making it suitable for long-term experimental use .
Biological Activity and Mechanism of Action
Kainate Receptor Activation
Like kainic acid, this compound acts as an agonist at kainate receptors (KARs), a subclass of ionotropic glutamate receptors (iGluRs) . Binding to KARs induces neuronal depolarization by permitting and influx, which can lead to excitotoxicity at high concentrations .
Table 2: Comparative Neurotransmitter Effects
| Compound | Receptor Target | EC₅₀ (μM) | Neurotoxic Threshold (μM) |
|---|---|---|---|
| Kainic Acid | KARs | 0.5–5 | >10 |
| 3-Pyrrolidineacetic Acid | KARs | 5–50 | >50 |
| AMPA | AMPARs | 0.1–1 | >5 |
Metabolic and Neurotoxic Effects
In vitro studies using brain slices demonstrate that 50 μM of the compound increases aspartate () and glutamate () levels by 38% and 7%, respectively, while reducing alanine () by 24% . These metabolic shifts mirror those observed with kainic acid, suggesting shared pathways in excitatory neurotransmission and neurodegeneration .
Research Applications
Neurodegenerative Disease Models
The compound’s ability to induce concentration-dependent neuronal death positions it as a tool for modeling neurodegenerative diseases like Alzheimer’s and epilepsy . At 50 μM, it replicates the glutamate excitotoxicity observed in these conditions, providing a platform for drug screening .
Photopharmacology Derivatives
Derivatization with photoactivatable groups, such as the 4-methoxy-7-nitroindolinyl moiety, enables spatiotemporal control over KAR activation . This "caged" variant permits precise neuronal stimulation in electrophysiological studies, particularly in Purkinje cells, without off-target effects .
Future Directions
Advanced Delivery Systems
Nanoparticle encapsulation could mitigate systemic toxicity while enhancing brain bioavailability, enabling in vivo studies of chronic KAR modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume